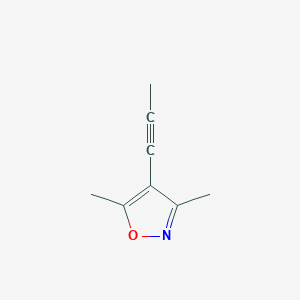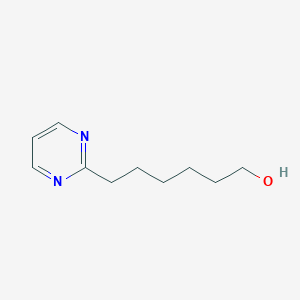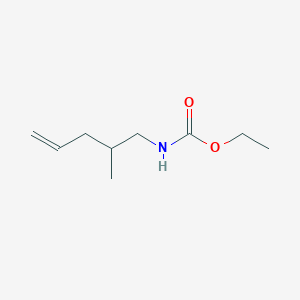
ethyl N-(2-methylpent-4-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-methylpent-4-enyl)carbamate (EMP) is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. In
Applications De Recherche Scientifique
Ethyl N-(2-methylpent-4-enyl)carbamate has been used extensively in scientific research as a tool to study the role of AChE in various physiological and pathological conditions. ethyl N-(2-methylpent-4-enyl)carbamate has been shown to be a potent inhibitor of AChE, which makes it a valuable tool to study the cholinergic system. This compound has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
Ethyl N-(2-methylpent-4-enyl)carbamate inhibits AChE by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This results in an accumulation of ACh in the synaptic cleft, leading to an increase in cholinergic neurotransmission. The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate has been studied extensively using various biochemical and biophysical techniques, including X-ray crystallography, molecular dynamics simulations, and enzyme kinetics studies.
Effets Biochimiques Et Physiologiques
Ethyl N-(2-methylpent-4-enyl)carbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an AChE inhibitor, ethyl N-(2-methylpent-4-enyl)carbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. ethyl N-(2-methylpent-4-enyl)carbamate has also been shown to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-(2-methylpent-4-enyl)carbamate is its high potency as an AChE inhibitor. This makes it a valuable tool for studying the cholinergic system in vitro and in vivo. However, ethyl N-(2-methylpent-4-enyl)carbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using ethyl N-(2-methylpent-4-enyl)carbamate.
Orientations Futures
There are several future directions for research on ethyl N-(2-methylpent-4-enyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of ethyl N-(2-methylpent-4-enyl)carbamate. Another area of interest is the investigation of the role of ethyl N-(2-methylpent-4-enyl)carbamate in other physiological and pathological conditions, such as inflammation and cancer. Finally, the development of new delivery systems for ethyl N-(2-methylpent-4-enyl)carbamate, such as nanoparticles or liposomes, could enhance its therapeutic potential.
Conclusion:
In conclusion, ethyl N-(2-methylpent-4-enyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of AChE and has been used to study the cholinergic system in various physiological and pathological conditions. ethyl N-(2-methylpent-4-enyl)carbamate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, ethyl N-(2-methylpent-4-enyl)carbamate is a valuable tool for investigating the role of AChE in health and disease.
Méthodes De Synthèse
Ethyl N-(2-methylpent-4-enyl)carbamate can be synthesized through a multistep process starting from ethyl carbamate and 2-methylpent-4-enyl chloride. The synthesis involves the use of various reagents and solvents, including sodium hydroxide, potassium carbonate, and acetonitrile. The final product can be obtained through purification using column chromatography or recrystallization.
Propriétés
Numéro CAS |
112476-23-0 |
|---|---|
Nom du produit |
ethyl N-(2-methylpent-4-enyl)carbamate |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl N-(2-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
Clé InChI |
GNSWLAQQPSSERE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)CC=C |
SMILES canonique |
CCOC(=O)NCC(C)CC=C |
Synonymes |
Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

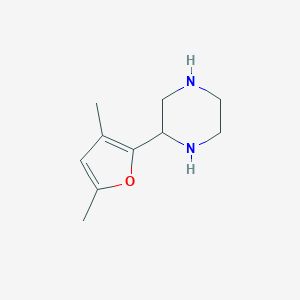
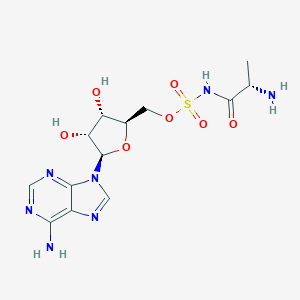
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
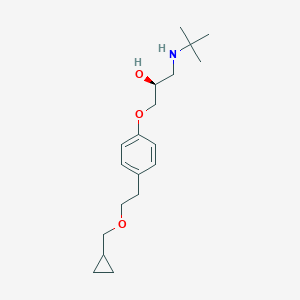

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)
